molecular formula C6H10N2O3S B13918903 Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate

Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate

Cat. No.: B13918903
M. Wt: 190.22 g/mol
InChI Key: NDBYWDLEEFHHQL-UHFFFAOYSA-N
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Description

Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate is a synthetic organic compound of interest in biochemical and medicinal chemistry research. Its structure incorporates a methyl 3-oxobutanoate backbone, a β-ketoester scaffold known for its reactivity and presence in various synthetic pathways . The "2-carbamimidoylsulfanyl" substituent features a sulfur atom linked to a carbamimidoyl group (-C(=NH)NH2), which is a guanidino-related moiety. This functional group is a key structural feature in biologically active molecules like creatine and its derivatives, which are extensively studied for their role in cellular energy metabolism, particularly in enhancing mitochondrial function and ATP formation . The presence of both the reactive β-ketoester and the guanidino-like group in a single molecule suggests potential research applications in developing novel bioavailable compounds or mitochondrial-targeting prodrugs . The compound's properties make it a valuable intermediate for synthesizing more complex heterocyclic systems or for exploring structure-activity relationships in drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

methyl 2-carbamimidoylsulfanyl-3-oxobutanoate

InChI

InChI=1S/C6H10N2O3S/c1-3(9)4(5(10)11-2)12-6(7)8/h4H,1-2H3,(H3,7,8)

InChI Key

NDBYWDLEEFHHQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC)SC(=N)N

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Methyl 3-oxobutanoate Derivatives

The precursor methyl 3-oxobutanoate or its derivatives can be synthesized by esterification of acetoacetic acid or via Claisen condensation routes. For example, methyl 2-hydroxy-2-methyl-3-oxobutyrate, a related ketoester, can be prepared from methyl 2-methylacetoacetate through hydroxylation reactions under controlled conditions.

Introduction of the Sulfanyl Group

The sulfanyl group is typically introduced by nucleophilic substitution or addition reactions using sulfur nucleophiles such as thiourea or potassium thiocyanate. One common approach involves reacting the ketoester with thiourea under acidic or basic conditions to form the corresponding sulfanyl intermediate.

Formation of the Carbamimidoyl Group

The carbamimidoyl group (-C(=NH)NH2) can be introduced by guanidinylation of the sulfanyl intermediate. This step often utilizes reagents such as S-methylisothiourea or cyanamide derivatives under controlled pH and temperature conditions to convert the sulfanyl moiety into the carbamimidoyl functionality.

Representative Experimental Procedures and Data

Although direct literature reports specifically for this compound are scarce, analogous procedures for related compounds can be adapted. The following table summarizes typical reaction conditions and yields for each step based on analogous ketoester and thiourea chemistry:

Step Reagents & Conditions Yield (%) Notes
Esterification Acetoacetic acid + Methanol + Acid catalyst, reflux 85-92 Produces methyl 3-oxobutanoate
Sulfanyl group introduction Ketoester + Thiourea, reflux in ethanol or water, pH 5-7 75-88 Formation of methyl 2-sulfanyl-3-oxobutanoate intermediate
Carbamimidoylation Sulfanyl intermediate + S-methylisothiourea, pH 8-9, 50-70°C 70-85 Converts sulfanyl group to carbamimidoyl group

Analytical Data and Reaction Monitoring

  • NMR Spectroscopy: Proton and carbon NMR can confirm the presence of the carbamimidoyl group by characteristic chemical shifts near 7-9 ppm (NH protons) and the ketoester carbonyl at ~200 ppm in ^13C NMR.
  • Mass Spectrometry: Molecular ion peaks corresponding to the molecular weight of this compound confirm molecular integrity.
  • IR Spectroscopy: Key absorptions include strong bands for C=O (~1700 cm^-1), C=S or C-NH2 stretches (~1200-1400 cm^-1), and N-H stretches (~3200-3400 cm^-1).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share partial structural similarities with Methyl 2-carbamimidoylsulfanyl-3-oxobutanoate, as inferred from the evidence:

Compound Name (IUPAC) Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Properties Reference
This compound C₆H₉N₂O₃S Carbamimidoyl sulfanyl, ketone, methyl ester 189.22 Hypothesized: Drug intermediates, ligands N/A
Ethyl 2-methyl-3-sulfanylbutanoate (FDB009397) C₇H₁₂O₂S Sulfanyl, ethyl ester, methyl branch 160.23 Flavoring agents, aroma compounds
Disodium [(cyanoimino)(sulfanidyl)methyl]sulfanide (FDB017283) C₂H₂N₃Na₂S₂ Cyanoimino, sulfanide, disodium salt 193.17 Industrial synthesis, chelating agents
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ Diterpene, methyl ester 314.46 Natural resin component, antimicrobial


Key Observations :

Functional Group Diversity: this compound uniquely combines carbamimidoyl sulfanyl and ketone groups, absent in other analogues. Ethyl 2-methyl-3-sulfanylbutanoate (FDB009397) lacks the carbamimidoyl group but shares the sulfanyl and ester moieties, emphasizing its role in flavor chemistry rather than bioactivity . The disodium compound (FDB017283) features a sulfanide and cyanoimino group but exists as a salt, diverging in solubility and reactivity compared to esters .

Reactivity and Applications: The ketone in this compound enables nucleophilic attacks (e.g., enolate formation), while the carbamimidoyl group may act as a hydrogen-bond donor, useful in ligand design. In contrast, diterpene esters like sandaracopimaric acid methyl ester () are structurally rigid, favoring roles in plant defense mechanisms .

Molecular Weight and Solubility :

  • The target compound’s lower molecular weight (189.22 g/mol) compared to diterpene esters (e.g., 314.46 g/mol for sandaracopimaric acid methyl ester) suggests better solubility in polar solvents, advantageous for synthetic applications.

Research Findings and Hypothetical Insights

  • Synthetic Versatility: this compound’s ketone and sulfanyl groups could facilitate tandem reactions (e.g., Michael additions or thiol-ene click chemistry), unlike simpler esters like ethyl 2-methyl-3-sulfanylbutanoate.

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